4-(3-(Trifluoromethyl)phenyl)butan-2-ol
Description
4-(3-(Trifluoromethyl)phenyl)butan-2-ol is a fluorinated secondary alcohol characterized by a butan-2-ol backbone substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group significantly enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8,15H,5-6H2,1H3 |
InChI Key |
NLSXGFWLPSZARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-(4-(Trifluoromethyl)phenyl)butan-2-ol
- Structure : Differs in the position of the -CF₃ group (para vs. meta on the phenyl ring).
- Impact : The para-substituted analog () may exhibit altered electronic and steric properties compared to the meta isomer, affecting reactivity and binding affinity in biological systems.
2-(3-Chloro-4-fluorophenyl)butan-2-ol
- Structure : Features halogen substitutions (Cl and F) instead of -CF₃.
- Physicochemical Properties : Molecular weight 202.65 g/mol; likely lower lipophilicity than the trifluoromethyl analog due to reduced fluorine content.
rac-(2R)-2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Structure: A complex triazole-containing derivative with -CF₃ and chlorophenoxy groups.
- Applications : Marketed as the pesticide ipfentrifluconazole, highlighting the role of -CF₃ in enhancing antifungal activity and resistance to degradation .
Comparison with Non-Fluorinated Analogs
4-Phenyl-2-butanone
- Structure : Ketone analog lacking the -OH and -CF₃ groups.
- Properties : Lower polarity compared to the alcohol; used as a laboratory reagent or fragrance component (e.g., methyl phenethyl ketone) .
3-(4-Methylphenyl)butan-2-one
- Structure : Contains a methylphenyl group instead of -CF₃.
- Physicochemical Data : Molecular weight 162.23 g/mol; simpler structure likely results in lower boiling and melting points compared to fluorinated analogs .
Physical and Chemical Properties
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